4,5-Diiodo-1H-imidazole
Overview
Description
4,5-Diiodo-1H-imidazole is a heterocyclic organic compound characterized by the presence of two iodine atoms at the 4 and 5 positions of the imidazole ring. Imidazoles are a significant class of compounds due to their wide range of applications in pharmaceuticals, agrochemicals, and material science
Mechanism of Action
Target of Action
4,5-Diiodo-1H-imidazole is an iodine-rich imidazole derivative . It primarily targets copper (Cu) and cobalt (Co) ions , forming coordination polymers . These polymers feature multiple Iodine-Iodine (I⋯I) interactions in the solid state .
Mode of Action
The compound interacts with its targets (Cu and Co ions) through the formation of 1D and 2D coordination polymers . These polymers, namely { [Co (bimbI4)Cl2]·1.5DMF}n (2) and { [Cu2I2 (bimbI4)]}n (3), feature extended systems of halogen bonds within their structures .
Biochemical Pathways
Imidazole derivatives are known to play a role in various biological processes, including the biosynthesis of histidine and purines .
Pharmacokinetics
It’s worth noting that the compound’s solubility can impact its bioavailability .
Result of Action
Its ability to form coordination polymers with cu and co ions suggests potential applications in material chemistry, catalytic chemistry, and pharmacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formation of coordination polymers is likely dependent on the presence and concentration of Cu and Co ions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diiodo-1H-imidazole typically involves the iodination of imidazole derivatives. One common method is the reaction of imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the iodination process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diiodo-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated imidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents.
Major Products Formed:
Substitution Reactions: Products include 4,5-disubstituted imidazoles with various functional groups.
Oxidation Reactions: Products include imidazole N-oxides.
Reduction Reactions: Products include deiodinated imidazole derivatives.
Scientific Research Applications
4,5-Diiodo-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the synthesis of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
4,5-Dichloro-1H-imidazole: Similar in structure but with chlorine atoms instead of iodine.
4,5-Dibromo-1H-imidazole: Similar in structure but with bromine atoms instead of iodine.
4,5-Difluoro-1H-imidazole: Similar in structure but with fluorine atoms instead of iodine.
Uniqueness: 4,5-Diiodo-1H-imidazole is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine atoms enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
4,5-diiodo-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2I2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWPTVMTXKJONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378422 | |
Record name | 4,5-Diiodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15813-09-9 | |
Record name | 4,5-Diiodo-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15813-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Diiodo-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the continuous flow synthesis method for 4,5-diiodo-1H-imidazole described in the research?
A1: The research demonstrates a novel approach to synthesizing this compound using a continuous flow platform, specifically the multi-jet oscillating disk (MJOD) flow reactor . This method offers several advantages over traditional batch synthesis, including:
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